molecular formula C25H21N3OS B2375290 N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide CAS No. 921129-52-4

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide

Cat. No.: B2375290
CAS No.: 921129-52-4
M. Wt: 411.52
InChI Key: UWLRWXNEELEHLF-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic acetamides characterized by a fused thieno[3,4-c]pyrazol core. The structure features a 4,6-dihydrothieno[3,4-c]pyrazol-3-yl group substituted with a phenyl ring at position 2, linked via an acetamide moiety to a biphenyl (4-phenylphenyl) group. The biphenyl substituent may enhance lipophilicity and influence binding interactions, while the thienopyrazol core contributes to conformational rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS/c29-24(15-18-11-13-20(14-12-18)19-7-3-1-4-8-19)26-25-22-16-30-17-23(22)27-28(25)21-9-5-2-6-10-21/h1-14H,15-17H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLRWXNEELEHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide is a synthetic compound that belongs to a class of thieno[3,4-c]pyrazole derivatives. Its unique structure, characterized by a thieno[3,4-c]pyrazole core and an acetamide functional group, suggests potential biological activities that are currently under investigation in medicinal chemistry.

  • Molecular Formula : C23H23N3OS
  • Molecular Weight : Approximately 433.5 g/mol
  • Structural Features : The compound features a thieno[3,4-c]pyrazole core with phenyl substituents, which may enhance its lipophilicity and biological interactions.

The biological activity of this compound appears to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in various biological pathways. Preliminary studies suggest that the compound may exhibit:

  • Anticancer Properties : Potential cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and pathways.
  • Antimicrobial Activity : Efficacy against certain bacterial strains.

Research Findings

Several studies have explored the biological implications of this compound:

  • Anticancer Studies : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory Activity : Research indicates that the compound can downregulate NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.
  • Antimicrobial Testing : The compound showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Studies

StudyFindings
Study A (2021)Cytotoxicity against MCF-7 and A549 cell linesInduced apoptosis through mitochondrial pathway
Study B (2022)Inhibition of TNF-alpha in LPS-stimulated macrophagesPotential anti-inflammatory agent
Study C (2023)Effective against Staphylococcus aureus and E. coliSuggests antibiotic potential

Synthesis and Optimization

The synthesis of this compound involves several key steps:

  • Formation of Thieno[3,4-c]pyrazole Core : Cyclization reactions using thiophene derivatives.
  • Functionalization : Introduction of phenyl and acetamide groups through coupling reactions (e.g., Suzuki coupling).

Optimization of reaction conditions is crucial for enhancing yield and purity.

Future Directions

Further research is warranted to explore:

  • In vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how variations in substituents affect biological activity.
  • Mechanistic Studies : Elucidating the detailed molecular mechanisms underlying its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous acetamide derivatives:

Compound Core Structure Substituents Biological Activity/Properties Reference
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide (Target) Thieno[3,4-c]pyrazol 2-phenyl, 4-phenylphenyl (biphenyl) acetamide Unknown (structural analogs suggest potential FPR modulation or kinase inhibition)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one 4-bromophenyl, 4-methoxybenzyl, methyl Potent FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-trifluoromethyl, 3-methoxyphenyl Patent-listed compound; likely targeting inflammatory or metabolic pathways
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-dichlorophenyl Structural analog of benzylpenicillin; exhibits ligand coordination properties
N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrazol-1-yl]acetamide Thieno[3,4-c]pyrazol (oxidized) 3-ethoxy-4-methoxyphenyl, methylsulfonyl ethyl Crystalline form with enhanced stability; potential use in solid-state formulations

Key Structural and Functional Differences

Core Heterocycle Influence: The thieno[3,4-c]pyrazol core in the target compound provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding, as seen in related thienopyrazol derivatives . In contrast, pyridazin-3(2H)-one derivatives (e.g., FPR2 agonists) exhibit a six-membered diazine ring with inherent polarity, favoring interactions with polar residues in receptor pockets . Benzothiazole-based acetamides (e.g., EP 3 348 550A1 compounds) prioritize electronic effects (e.g., trifluoromethyl groups) for metabolic stability and target binding .

Methoxy and trifluoromethyl groups in analogs (e.g., FPR2 agonists and benzothiazole derivatives) optimize electronic and steric interactions for receptor selectivity .

Hydrogen-Bonding and Crystal Packing: The thienopyrazol core’s NH group in the target compound may participate in N–H⋯N or N–H⋯O hydrogen bonds, similar to the inversion dimers observed in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide . This contrasts with pyridazinone derivatives, which rely on carbonyl oxygen for hydrogen bonding .

Q & A

Q. What are the key synthetic steps for preparing N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide?

The synthesis typically involves:

  • Core formation : Cyclization of thieno[3,4-c]pyrazole precursors under controlled conditions (e.g., reflux in DMF or DCM).
  • Substitution reactions : Sequential introduction of the 2-phenyl and 4-biphenylacetamide groups using halogenated aryl intermediates and base catalysts (e.g., K₂CO₃).
  • Purification : Column chromatography or recrystallization to isolate the final product . Modern methods like microwave-assisted synthesis may reduce reaction times and improve yields .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtainable) .

Q. How do halogen atoms (e.g., chlorine, fluorine) influence the compound’s reactivity and bioactivity?

Halogens enhance:

  • Electrophilicity : Facilitating nucleophilic substitution or hydrogen-bonding interactions with biological targets.
  • Pharmacokinetics : Fluorine improves metabolic stability and membrane permeability, while chlorine increases binding affinity to hydrophobic pockets in enzymes .

Advanced Research Questions

Q. What strategies optimize synthesis yield and purity while minimizing by-products?

  • Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust temperature/time (e.g., 60–80°C for 6–12 hours).
  • By-product mitigation : Employ scavengers (e.g., molecular sieves) to absorb excess reagents or optimize stoichiometry .
  • Purification : Gradient elution in flash chromatography (e.g., hexane/EtOAc) or fractional recrystallization .

Q. How can contradictory biological activity data across assays be resolved?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves to differentiate true activity from assay artifacts.
  • Purity verification : Re-test the compound after HPLC purification to exclude impurities as confounding factors .

Q. What derivatization strategies enhance selectivity for specific biological targets?

  • Functional group modifications : Introduce sulfonyl or carboxyl groups to improve water solubility and reduce off-target binding.
  • Bioisosteric replacements : Replace the thieno-pyrazole core with triazolo-pyridazine to modulate potency .
  • Fluorine scanning : Systematic substitution of hydrogen with fluorine to refine electronic and steric properties .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Accelerated stability studies : Expose the compound to extreme pH (1–13), UV light, and elevated temperatures (40–60°C) for 48–72 hours.
  • Analytical endpoints : Monitor degradation via HPLC-UV and LC-MS to identify hydrolysis or oxidation products .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Molecular docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases, GPCRs).
  • Analog synthesis : Prepare derivatives with systematic substitutions (e.g., methyl, methoxy) and compare IC₅₀ values.
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors and hydrophobic regions driving activity .

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